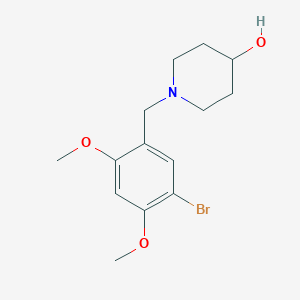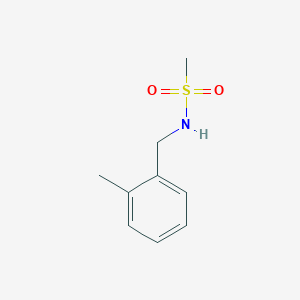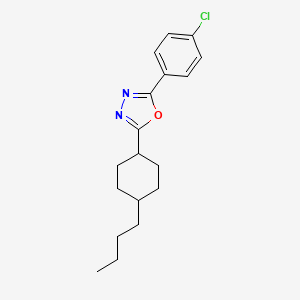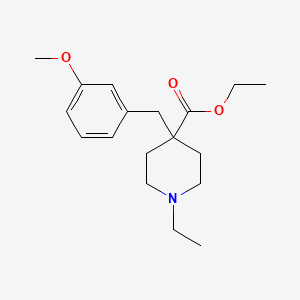
N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BPP-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP-5 belongs to the family of pyrrolidinecarboxamide compounds and is known to exhibit various biochemical and physiological effects.
Wirkmechanismus
N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is known to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histone proteins, which can lead to the repression of gene expression. Inhibition of HDAC by N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide leads to the increased acetylation of histone proteins, resulting in the activation of gene expression.
Biochemical and Physiological Effects
N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Additionally, N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity towards HDAC inhibition. N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to selectively inhibit HDAC1 and HDAC3, which are known to be involved in various diseases. However, one limitation of N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the development of N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in various diseases, including cancer, Alzheimer's disease, and epilepsy. Finally, the development of novel drug delivery systems for N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide could improve its efficacy and reduce potential side effects.
Conclusion
In conclusion, N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its specificity towards HDAC inhibition and various biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to investigate its potential therapeutic applications and develop novel drug delivery systems.
Synthesemethoden
The synthesis of N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-butoxyaniline and 4-ethylbenzoyl chloride, followed by the addition of pyrrolidine and acetic anhydride. The resulting product is then purified through column chromatography. The purity of the final product is confirmed through various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potential therapeutic effects in the treatment of various diseases such as cancer, Alzheimer's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-3-5-14-28-21-12-8-19(9-13-21)24-23(27)18-15-22(26)25(16-18)20-10-6-17(4-2)7-11-20/h6-13,18H,3-5,14-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLBVOWNTYSEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(2-ethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5228766.png)


![(2E)-3-(3-fluorophenyl)-N-{3-[2-(4-fluorophenyl)ethoxy]benzyl}-N-(4-pyridinylmethyl)acrylamide](/img/structure/B5228781.png)
![cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B5228783.png)


![(4-(3-phenylpropyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5228803.png)

![(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5228817.png)
![N-[5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5228822.png)

![1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228847.png)
